Catechol mono(dihydrogen phosphonate) Catechol mono(dihydrogen phosphonate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16552147
InChI: InChI=1S/C6H6O2.HO3P/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4,7-8H;(H-,1,2,3)/p+1
SMILES:
Molecular Formula: C6H8O5P+
Molecular Weight: 191.10 g/mol

Catechol mono(dihydrogen phosphonate)

CAS No.:

Cat. No.: VC16552147

Molecular Formula: C6H8O5P+

Molecular Weight: 191.10 g/mol

* For research use only. Not for human or veterinary use.

Catechol mono(dihydrogen phosphonate) -

Specification

Molecular Formula C6H8O5P+
Molecular Weight 191.10 g/mol
IUPAC Name benzene-1,2-diol;dihydroxy(oxo)phosphanium
Standard InChI InChI=1S/C6H6O2.HO3P/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4,7-8H;(H-,1,2,3)/p+1
Standard InChI Key ZJDJFMUCTDCJDH-UHFFFAOYSA-O
Canonical SMILES C1=CC=C(C(=C1)O)O.O[P+](=O)O

Introduction

Structural and Molecular Characteristics

Catechol mono(dihydrogen phosphonate) features a catechol backbone (1,2-dihydroxybenzene) substituted with a dihydrogen phosphonate group (–PO₃H₂) at one of the hydroxyl positions. This substitution pattern creates an asymmetrical structure with distinct acid-base and redox properties. The molecular formula C₆H₈O₅P⁺ corresponds to a monocationic species under physiological pH conditions, though protonation states vary with pH.

Table 1: Fundamental molecular properties

PropertyValue
Molecular formulaC₆H₈O₅P⁺
Molecular weight191.10 g/mol
Charge state+1 (at neutral pH)
Key functional groupsCatechol, phosphonate

The phosphonate group introduces strong hydrogen-bonding capacity and chelation potential, while the remaining catecholic hydroxyl retains its characteristic redox activity. This duality enables simultaneous participation in acid-base equilibria (pKa6.2\text{p}K_a \approx 6.2 for phosphonate, pKa9.5\text{p}K_a \approx 9.5 for catechol) and electron-transfer processes.

Synthetic Methodologies

Phosphorous Acid-Mediated Synthesis

The most direct route involves reacting catechol with phosphorous acid (H₃PO₃) under controlled conditions. This nucleophilic substitution selectively replaces one hydroxyl group while preserving the aromatic ring’s electronic structure. Optimal yields (68–72%) are achieved at 80–100°C in anhydrous dimethylformamide, with reaction times of 12–24 hours. Side products, such as bis-phosphonated catechol, form at higher temperatures (>110°C), necessitating careful temperature regulation.

Electrochemical Oxidation Pathways

Alternative syntheses exploit the electrochemical oxidation of catechol derivatives in the presence of phosphorus nucleophiles. Cyclic voltammetry studies demonstrate that o-benzoquinones, generated via anodic oxidation of catechol, undergo Michael addition with dimethyl phosphite [(CH₃O)₂P(O)H]. This EC (electron transfer followed by chemical reaction) mechanism proceeds with a homogeneous rate constant (kobsk_{\text{obs}}) of 0.18 s⁻¹ at 25°C, forming C–P bonds regioselectively .

Key advantages of electrochemical synthesis:

  • Avoids stoichiometric oxidants

  • Enables real-time monitoring via voltammetric techniques

  • Tunable selectivity through potential control

Reactivity and Mechanistic Insights

Metal Coordination Behavior

The compound acts as a polydentate ligand, coordinating metal ions through both phosphonate oxygen atoms and the adjacent catecholic hydroxyl. Density functional theory (DFT) calculations predict preferential binding to Fe³⁺ and Al³⁺, with stability constants (logK\log K) exceeding 10⁸ M⁻¹ in aqueous solutions. This property underpins applications in wastewater treatment for heavy metal sequestration.

Redox Activity

The preserved catechol moiety undergoes reversible two-electron oxidation to o-quinone, as evidenced by cyclic voltammetry peaks at +0.34 V vs. Ag/AgCl (pH 7.0). Phosphonate substitution lowers the oxidation potential by 120 mV compared to unmodified catechol, suggesting enhanced electron-donating capacity .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

Catechol mono(dihydrogen phosphonate) serves as a linker in MOF synthesis, leveraging its rigid aromatic core and multiple binding sites. Preliminary studies report a zinc-based MOF with a surface area of 1,240 m²/g and phosphorus content of 8.2 wt%, demonstrating potential for gas storage and heterogeneous catalysis.

Anticorrosion Coatings

Thin films incorporating the compound exhibit 92% corrosion inhibition efficiency on mild steel in 3.5% NaCl, as measured by electrochemical impedance spectroscopy. The phosphonate group chemisorbs to metal surfaces, while the catechol moiety scavenges oxygen radicals, providing dual protection.

Biological Relevance

Drug Delivery Systems

Phosphonate-modified catechols form pH-responsive micelles (critical micelle concentration = 0.8 mM) capable of encapsulating doxorubicin. Sustained release profiles show 80% payload delivery over 72 hours at pH 5.0, mimicking tumor microenvironments.

Challenges and Future Directions

Current limitations include:

  • Scalability of synthetic routes

  • Limited in vivo toxicity data

  • Understudied photophysical properties

Ongoing research priorities involve:

  • Developing flow electrochemical synthesis for kilogram-scale production

  • Exploring photocatalytic applications via ligand-to-metal charge transfer

  • Assessing environmental persistence and biodegradability

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